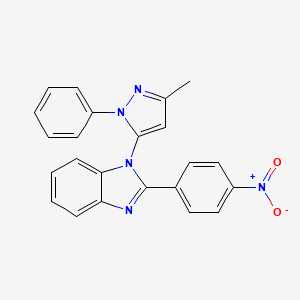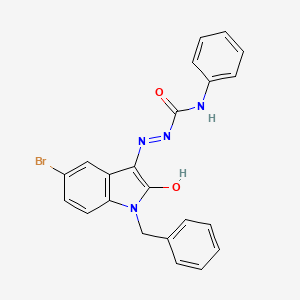
1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole
Overview
Description
1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Formation of the benzimidazole ring: This can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling reactions: The final step involves coupling the pyrazole and benzimidazole rings, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole
- 1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-chlorophenyl)benzimidazole
Uniqueness
1-(5-Methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole may have unique properties such as enhanced biological activity, stability, or reactivity compared to similar compounds. These unique features would need to be highlighted through comparative studies.
Properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-nitrophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-16-15-22(27(25-16)18-7-3-2-4-8-18)26-21-10-6-5-9-20(21)24-23(26)17-11-13-19(14-12-17)28(29)30/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHAIHMHVSEXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-hydroxy-3-(phenylcarbamothioyldiazenyl)indol-1-yl]-N-phenylacetamide](/img/structure/B3452755.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)

![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate](/img/structure/B3452774.png)
![[2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate](/img/structure/B3452789.png)
![[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate](/img/structure/B3452798.png)
![[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate](/img/structure/B3452800.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452811.png)
![[4-[Benzoyl-(4-methoxyphenyl)sulfonylamino]phenyl] benzoate](/img/structure/B3452813.png)
![N-{4-[5-(methacryloylamino)-1,3-benzoxazol-2-yl]phenyl}-2-methylacrylamide](/img/structure/B3452839.png)
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B3452847.png)
![Ethanol, 2,2'-[(2-phenylethyl)imino]bis-](/img/structure/B3452864.png)
![1-benzyl-N-[(2-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3452875.png)
